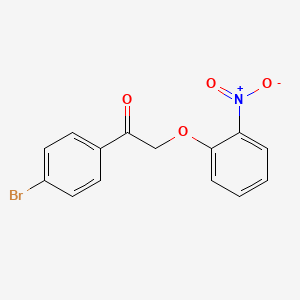
Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-: is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group and a nitrophenoxy group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrophenol.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-nitrophenol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(4-chlorophenyl)-2-(2-nitrophenoxy)-
- Ethanone, 1-(4-fluorophenyl)-2-(2-nitrophenoxy)-
- Ethanone, 1-(4-methylphenyl)-2-(2-nitrophenoxy)-
Uniqueness
Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECMVQUMYDPHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428938 |
Source


|
| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111946-83-9 |
Source


|
| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)

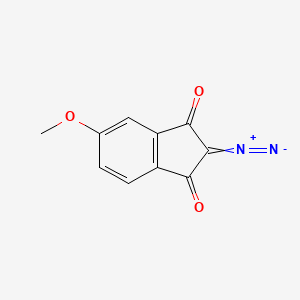
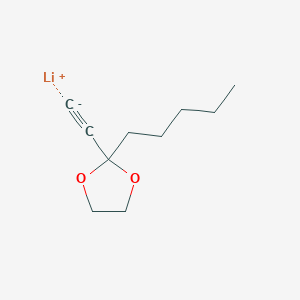
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
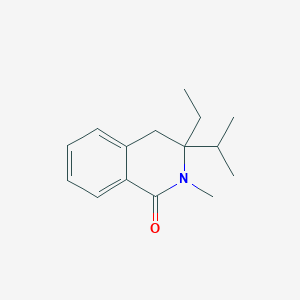
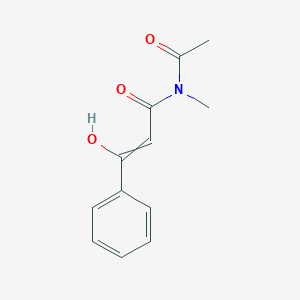
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)

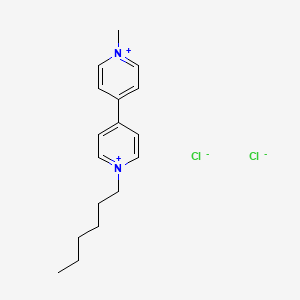
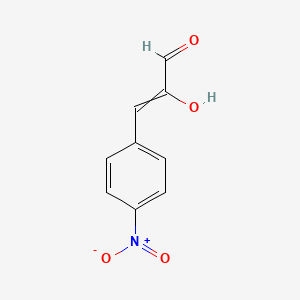
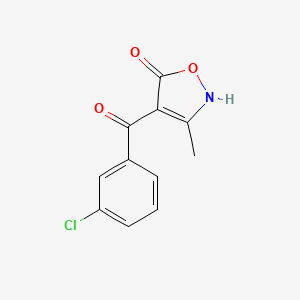
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
